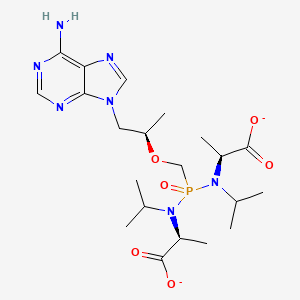
TenofovirBis(L-alanineIsopropylEster)Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TenofovirBis(L-alanineIsopropylEster)Amide is a compound belonging to the class of nucleotide analogs, which are widely used in antiviral therapies. This compound is particularly notable for its potent antiviral efficacy, low resistance rate, and high safety profile. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections and has shown promising results in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TenofovirBis(L-alanineIsopropylEster)Amide involves several key steps. Initially, PMPA (phosphonomethoxypropyl adenine) undergoes a heating reaction with a chlorination agent such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30 to -20°C in the presence of an organic alkali .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with readily available raw materials and mild reaction conditions. This ensures that the compound can be produced efficiently and at a lower cost, making it suitable for widespread use .
Chemical Reactions Analysis
Types of Reactions: TenofovirBis(L-alanineIsopropylEster)Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent antiviral activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include alkali metal amidoboranes, which facilitate the formation of primary and secondary amides. These reactions typically occur at room temperature without the need for catalysts, making them highly efficient .
Major Products Formed: The major products formed from these reactions include the active metabolite tenofovir diphosphate, which is responsible for the compound’s antiviral activity. This metabolite is produced through a series of phosphorylation steps once the compound is inside the target cells .
Scientific Research Applications
TenofovirBis(L-alanineIsopropylEster)Amide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleotide analogs and their interactions with viral enzymes. In biology and medicine, it is primarily used for its antiviral properties, particularly against HBV and HIV. The compound has shown significant efficacy in preclinical models, with improved pharmacokinetics and higher bioavailability compared to other tenofovir prodrugs .
Mechanism of Action
The mechanism of action of TenofovirBis(L-alanineIsopropylEster)Amide involves its conversion to the active metabolite tenofovir diphosphate within the target cells. This metabolite inhibits viral replication by acting as a chain terminator during the synthesis of viral DNA. The compound achieves this by competing with natural nucleotides for incorporation into the viral DNA, ultimately leading to the termination of DNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to TenofovirBis(L-alanineIsopropylEster)Amide include tenofovir disoproxil fumarate and tenofovir alafenamide fumarate. These compounds also belong to the class of nucleotide analogs and are used in antiviral therapies .
Uniqueness: What sets this compound apart from its counterparts is its improved pharmacokinetic profile and higher bioavailability. This results in a more potent antiviral effect at lower doses, reducing the risk of side effects and improving patient compliance .
Properties
Molecular Formula |
C21H34N7O6P-2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(1S)-1-carboxylatoethyl]-propan-2-ylamino]phosphoryl]-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)27(15(6)20(29)30)35(33,28(13(3)4)16(7)21(31)32)11-34-14(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,12-16H,8,11H2,1-7H3,(H,29,30)(H,31,32)(H2,22,23,24)/p-2/t14-,15+,16+/m1/s1 |
InChI Key |
KOQYFCUNPYXXDA-PMPSAXMXSA-L |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@@H](C)C(=O)[O-])C(C)C)N([C@@H](C)C(=O)[O-])C(C)C |
Canonical SMILES |
CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)N(C(C)C)C(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




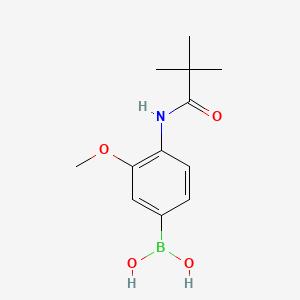
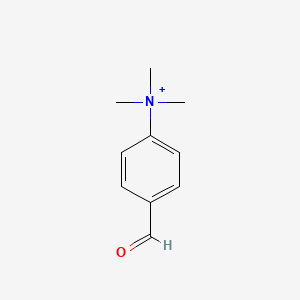
![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
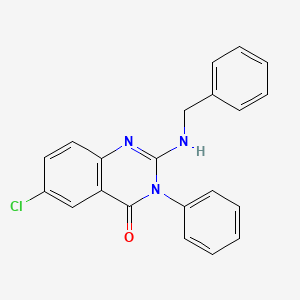

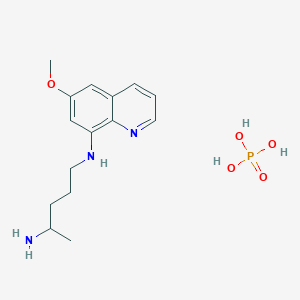
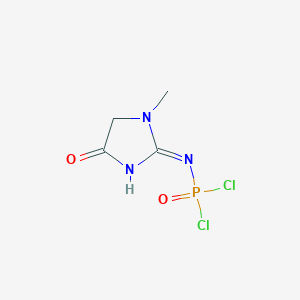
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
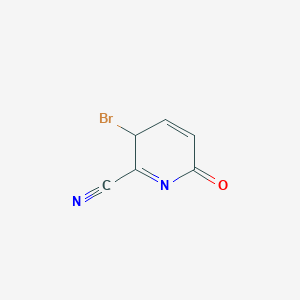
![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)

